1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C12H12F6N2 and its molecular weight is 298.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Cytotoxic Activities
A study by Mekky & Sanad (2020) focused on synthesizing novel compounds using 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine. These compounds showed promising antibacterial and cytotoxic activities against various bacterial strains and cell lines.
Fungicidal Activity
3-Piperazine-bis(benzoxaborole) and its analogues were investigated for fungicidal activity against filamentous fungi, revealing higher inhibitory activity compared to standard antibiotics (Wieczorek et al., 2014).
Antitumor Activity
Research by Yurttaş et al. (2014) involved 1,2,4-triazine derivatives bearing piperazine amide moiety, which showed potential anticancer activities against breast cancer cells.
NK1/NK2 Receptor Activity
A study by Ting et al. (2000) synthesized a series of 5-[(3,5-bis(trifluoromethyl)phenyl)methoxy]-3-(3,4-dichlorophenyl)-4(Z)-(methoxyimino)pentyl-1-piperazines to investigate their affinity for NK1 and NK2 receptors.
Antioxidant Properties
A study focused on synthesizing 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine, revealing its potential as an antioxidant (Prabawati, 2016).
HIV-1 Reverse Transcriptase Inhibitors
The synthesis and evaluation of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their inhibition of HIV-1 reverse transcriptase were explored (Romero et al., 1994).
Insecticidal Activity
The use of 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound for new insecticides with novel modes of action was investigated, showing potential against armyworm (Cai et al., 2010).
Pharmaceutical Synthesis
Studies involving the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which contain piperazine moieties, were conducted to improve processes and yields (Botteghi et al., 2001).
PET Imaging Agents
Research on the synthesis of NK(1) receptor radioligands involving piperazine derivatives for potential PET imaging agents was conducted, aiming to improve visualization in rat brain imaging (Gao et al., 2005).
Agrochemical Research
The synthesis and bioactivity of bis(heteroaryl)piperazines were explored, showing potential as non-nucleoside HIV-1 reverse transcriptase inhibitors and as novel agrochemicals with fungicidal and herbicidal activities (Wang et al., 2017).
Mechanism of Action
Target of Action
The primary target of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine is the serotonin receptor . This compound selectively promotes the release of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
This compound interacts with its targets by binding to the serotonin receptors, functioning as a full agonist at all sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . This interaction results in the release of serotonin .
Biochemical Pathways
The compound affects the serotonergic pathways in the brain . When used in combination with 1-benzylpiperazine, it increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine . This can lead to an increase in feelings of euphoria and empathy, similar to the effects of MDMA .
Pharmacokinetics
It is known that the compound is metabolized in the liver by enzymes such as cyp2d6, cyp1a2, and cyp3a4 . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently under investigation.
Result of Action
The molecular and cellular effects of this compound’s action include the release of serotonin and, when combined with 1-benzylpiperazine, an increase in dopamine . This can lead to feelings of euphoria and increased sociability . It should be noted that drug-drug synergism may induce seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s production efficiency can be enhanced by limiting the oxygen supply . Additionally, the compound is a solid and should be stored at room temperature .
Biochemical Analysis
Biochemical Properties
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine has been found to selectively promote the release of serotonin . This interaction with serotonin, a key neurotransmitter, suggests that this compound may have significant effects on biochemical processes involving serotonin and related biomolecules .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its influence on serotonin levels. By promoting the release of serotonin, it can potentially impact various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the serotonin transporter (SERT), leading to the release of serotonin . This interaction does not affect dopamine or norepinephrine reuptake or efflux .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Dosage Effects in Animal Models
In animal models, this compound has been found to reduce locomotor activity and produce aversive effects rather than self-administration
Metabolic Pathways
It is known that the compound is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)20-3-1-19-2-4-20/h5-7,19H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJABLNQZCSKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354370 | |
Record name | 1-[3,5-bis(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16172-96-6 | |
Record name | 1-[3,5-bis(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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